molecular formula C18H39O2Si B14503462 CID 21425825

CID 21425825

Cat. No.: B14503462
M. Wt: 315.6 g/mol
InChI Key: GXCHJUJMYSMUGD-UHFFFAOYSA-N
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Description

Ethyl[bis(octyloxy)]silane is an organosilicon compound characterized by the presence of ethyl and octyloxy groups attached to a silicon atom. Organosilanes, including Ethyl[bis(octyloxy)]silane, are widely used in various fields due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[bis(octyloxy)]silane typically involves the reaction of ethylsilane with octanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of Ethyl[bis(octyloxy)]silane involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl[bis(octyloxy)]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl[bis(octyloxy)]silane involves the hydrolysis of the silane to form silanols, which then react with surface hydroxyl groups to form strong Si-O-Si linkages. This process is facilitated by the presence of water or moisture on the surface. The resulting siloxane network provides enhanced adhesion and stability .

Comparison with Similar Compounds

  • Trimethoxy(ethyl)silane
  • Triethoxy(octyl)silane
  • Dimethoxy(dimethyl)silane

Comparison: Ethyl[bis(octyloxy)]silane is unique due to its combination of ethyl and octyloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both water resistance and strong adhesion. In contrast, compounds like Trimethoxy(ethyl)silane and Triethoxy(octyl)silane may offer different balances of these properties, making them suitable for other specific applications .

Properties

Molecular Formula

C18H39O2Si

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C18H39O2Si/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-18H2,1-3H3

InChI Key

GXCHJUJMYSMUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CC)OCCCCCCCC

Origin of Product

United States

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